

Quantitative Biochemical Profile of Pamiparib

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Compound Focus: Pamiparib

CAS No.: 1446261-44-4

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The table below summarizes the core inhibitory data for **Pamiparib** against PARP1 and PARP2 from multiple studies.

Target	Reported IC50 Values (nM)	Source / Context
PARP1	0.83 nM [1]	Cell-free assay
	0.9 nM [2]	Not specified
PARP2	0.11 nM [1]	Cell-free assay
	0.5 nM [2]	Not specified

Pamiparib also demonstrates **potent PARP-DNA trapping activity**, a key cytotoxic mechanism of PARP inhibitors, with an IC50 of 13 nM in a fluorescence polarization (FP) assay [1].

Experimental Protocols for Key Assays

Here are the detailed methodologies used to generate the data in the search results, which you can reference for your experimental work.

PARP Enzyme Inhibition Assay

This protocol is adapted from the literature [3] used to determine the IC50 values of **Pamiparib**.

- **Principle:** A chemiluminescent method detects the poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes.
- **Procedure:**
 - **Coat Plates:** Immobilize histone proteins on the surface of high-binding assay plates.
 - **Incubate with Enzyme and Inhibitor:** Add serial dilutions of **Pamiparib** along with the target PARP enzyme (PARP1 or PARP2) to the plates. Incubate for 30 minutes.
 - **Initiate Reaction:** Add a reaction mixture containing **biotinylated NAD+** and **activating DNA** to start the PARylation reaction. Incubate for 1 hour at room temperature.
 - **Stop Reaction and Detect:** Remove the reaction mixture. Quantify the biotinylated PARylation products on the histones using **Streptavidin-HRP** and a chemiluminescent substrate.
 - **Data Analysis:** Measure chemiluminescence and calculate the IC50 based on the inhibition curve generated from the compound serial dilutions.

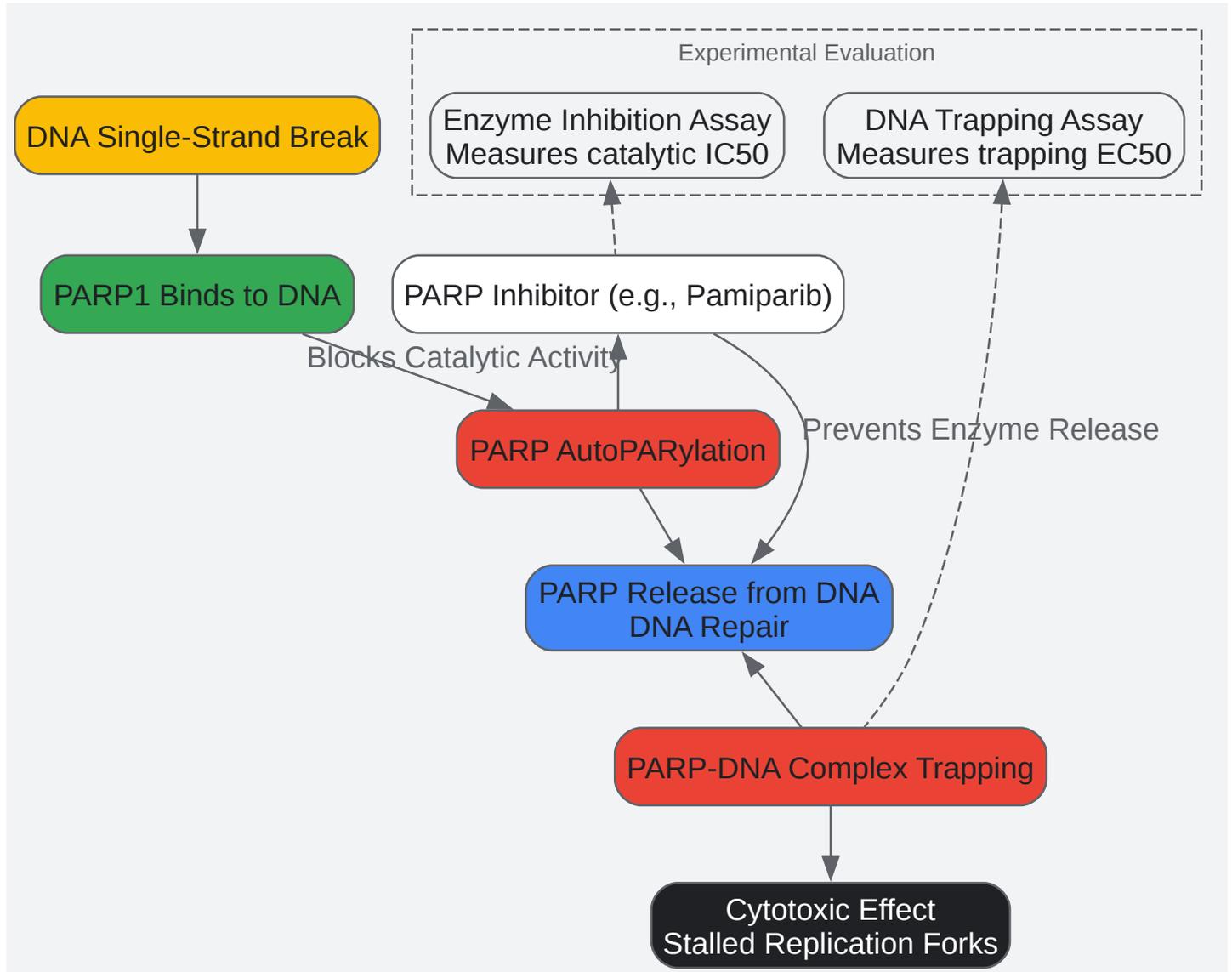
PARP-DNA Trapping Assay

This protocol details the fluorescence polarization (FP) method used to measure **Pamiparib**'s ability to trap PARP on DNA [3].

- **Principle:** The binding of a large protein (PARP1) to a small, fluorescently-labeled DNA fragment significantly increases fluorescence polarization. PARylation releases the DNA, decreasing polarization. An inhibitor that traps PARP will maintain a high polarization signal.
- **Procedure:**
 - **Prepare Reaction Mix:** In a 384-well plate, combine PARP1 enzyme with serial dilutions of **Pamiparib**.
 - **Add Damaged DNA:** Add a **5'-Alexa Fluor 488-labeled DNA oligonucleotide** containing a single-strand break (nick) with a 5'-dRP group.
 - **Initiate PARylation:** Add **NAD+** to the wells to start the reaction. Incubate for 1 hour at room temperature.
 - **Measure and Analyze:** Read the FP signal directly. The EC50 is calculated based on the inhibition of the FP signal change, indicating how effectively the compound traps the PARP-DNA complex.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of PARP inhibition and how the key experiments you've read about interact to evaluate a compound's activity.



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Diagram illustrating the mechanism of PARP inhibitors and the associated key assays.

Key Technical Insights for Researchers

- **Potency and Selectivity:** The consistent low nanomolar IC50 values across studies confirm **Pamiparib** as one of the most potent PARP1/2 inhibitors, with high selectivity over other PARP family

members [1] [3].

- **Distinguishing Mechanisms:** The experimental protocols allow for the separate evaluation of a compound's **catalytic inhibition** (IC50) and its **PARP-DNA trapping** (EC50) capabilities, which are distinct but complementary mechanisms of action [4].
- **Functional Cellular Activity:** **Pamiparib** effectively inhibits intracellular PAR formation with an IC50 of 0.24 nM and shows potent anti-proliferation activity in BRCA-mutant cell lines, demonstrating the functional consequence of its biochemical potency [1] [2].

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References

1. Pamiparib Datasheet [selleckchem.com]
2. Pamiparib (BGB-290) | PARP1/2 Inhibitor [medchemexpress.com]
3. Pamiparib is a potent and selective PARP inhibitor with ... [pmc.ncbi.nlm.nih.gov]
4. Differential trapping of PARP1 and PARP2 by clinical PARP ... [pmc.ncbi.nlm.nih.gov]

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